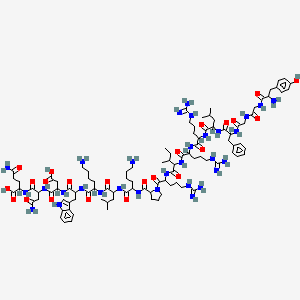
(3-Fluoro-benzylamino)-acetic acid
Descripción general
Descripción
3-Fluoro-benzylamino-acetic acid is a chemical compound with the molecular formula C9H8FNO3 . It is a derivative of benzoic acid, which is an organic compound with the formula C7H5FO2 . The benzoic acid derivative is the meta form of fluorobenzoic acid, and its conjugate base is 3-fluorobenzoate .
Synthesis Analysis
The synthesis of 3-Fluoro-benzylamino-acetic acid and similar compounds often involves catalytic reduction . The Suzuki–Miyaura coupling reaction, which involves the use of a variety of boron reagents, is a commonly used method in the synthesis of such compounds . This reaction is known for its mild and functional group tolerant reaction conditions, making it a popular choice for the synthesis of complex organic compounds .Molecular Structure Analysis
The molecular structure of 3-Fluoro-benzylamino-acetic acid is based on the indole nucleus, which is a common structure in many bioactive compounds . The indole nucleus is a heterocyclic compound that consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Chemical Reactions Analysis
The chemical reactions involving 3-Fluoro-benzylamino-acetic acid are likely to be similar to those of other indole derivatives. For instance, indole derivatives are known to undergo fluorescence reactions and can be involved in quantitative chemical analysis through titration methods . They can also participate in Suzuki–Miyaura coupling reactions .Safety and Hazards
The safety data sheet for a similar compound, 4-Fluorobenzyl chloride, indicates that it is a combustible liquid and causes severe skin burns and eye damage . Another similar compound, 3-Fluorobenzoic acid, is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Direcciones Futuras
The future directions in the study and application of 3-Fluoro-benzylamino-acetic acid and similar compounds could involve further exploration of their biological potential and the development of new synthetic methods . There is also interest in the development of new therapeutic possibilities using indole derivatives .
Propiedades
IUPAC Name |
2-[(3-fluorophenyl)methylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c10-8-3-1-2-7(4-8)5-11-6-9(12)13/h1-4,11H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGJHZLHWJYEAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585525 | |
| Record name | N-[(3-Fluorophenyl)methyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923183-17-9 | |
| Record name | N-[(3-Fluorophenyl)methyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-[(dimethylamino)methylene]acetoacetate](/img/structure/B1627777.png)




![Di(9,9'-spirobi[fluoren]-2-yl)methanone](/img/structure/B1627786.png)
![5-Naphthalen-1-YL-benzo[1,3]dioxole](/img/structure/B1627788.png)





